An In-depth Technical Guide to the Biosynthesis of Bartsioside in Plants
An In-depth Technical Guide to the Biosynthesis of Bartsioside in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Bartsioside, an iridoid glycoside found in various plant species, notably within the genus Plantago. Bartsioside is a key intermediate in the biosynthesis of other important iridoids, such as aucubin. This document details the enzymatic steps, key intermediates, quantitative data, and experimental methodologies relevant to the study of Bartsioside biosynthesis.
The Biosynthetic Pathway of Bartsioside
Bartsioside is a monoterpenoid synthesized via the iridoid biosynthetic pathway. This pathway originates from the general terpenoid precursor, geranyl pyrophosphate (GPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The biosynthesis of Bartsioside can be broadly divided into three stages: the formation of the iridoid skeleton, a series of oxidative modifications and glycosylation to form 8-epi-loganic acid, and the final conversion steps to Bartsioside.
The initial steps involve the conversion of GPP to the central iridoid precursor, 8-oxogeranial. This is catalyzed by a sequence of enzymes:
-
Geraniol (B1671447) Synthase (GES): Hydrolyzes GPP to geraniol.
-
Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidase (HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.
The crucial step in the formation of the iridoid scaffold is the reductive cyclization of 8-oxogeranial, catalyzed by Iridoid Synthase (ISY) , to form nepetalactol or its stereoisomers. From here, the pathway proceeds through a series of intermediates, including 8-epi-iridodial and 8-epi-deoxyloganic acid, the latter being a key precursor for a group of iridoids including Bartsioside[1][2][3]. While the complete enzymatic sequence from 8-epi-deoxyloganic acid to Bartsioside is not fully elucidated, it is hypothesized to involve a series of hydroxylations and potentially a glycosylation step catalyzed by specific cytochrome P450s and UDP-glycosyltransferases (UGTs)[4][5][6][7][8][9][10].
Bartsioside then serves as the direct precursor to aucubin. This conversion is catalyzed by Aucubin Synthase , a cytochrome P450 enzyme belonging to the CYP72A subfamily. This enzyme hydroxylates Bartsioside to form aucubin.
Quantitative Data
The concentration of Bartsioside and related iridoid glycosides varies significantly among different plant species and even between different cultivars and plant parts. The following tables summarize available quantitative data from the literature.
Table 1: Concentration of Bartsioside and Related Iridoid Glycosides in Plantago Species.
| Plant Species | Plant Part | Bartsioside (mg/g DW) | Aucubin (mg/g DW) | Catalpol (mg/g DW) | Reference |
| Plantago lanceolata 'Endurance' | Leaf | Not Reported | Intermediate | Low | [1] |
| Plantago lanceolata 'Hercules' | Leaf | Not Reported | Intermediate | Low | [1] |
| Plantago lanceolata 'Elite2' | Leaf | Not Reported | Intermediate | Low | [1] |
| Plantago lanceolata 'PG742' | Leaf | Not Reported | Intermediate | Low | [1] |
| Plantago lanceolata 'Tonic' | Leaf | Not Reported | Intermediate | Low | [1] |
| Plantago atrata | Not Specified | Not Reported | 9.3 | Not Reported | [11][12] |
| Plantago holosteum | Not Specified | Not Reported | 5.4 | Not Reported | [11][12] |
| Plantago reniformis | Not Specified | Not Reported | 1.0 | Not Reported | [11][12] |
| Plantago bellardii | Not Specified | Not Reported | 0.5 | Not Reported | [11][12] |
| Plantago coronopus | Not Specified | Not Reported | 0.3 | Not Reported | [11][12] |
| Plantago schwarzenbergiana | Not Specified | Not Reported | Low | Not Reported | [11][12] |
| Plantago maritima | Leaf | Not Reported | up to 0.27% | up to 1.81% | [5] |
Note: Direct quantitative data for Bartsioside is limited in the reviewed literature. The table primarily presents data for the related and often co-occurring iridoid glycosides, Aucubin and Catalpol.
Table 2: Enzyme Kinetic Parameters.
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| Aucubin Synthase (CYP72A) | Bartsioside | Data Not Available | Data Not Available | Callicarpa americana | [13] |
| Cytochrome P450 Enzymes (general) | Various | Highly variable | Highly variable | Various | [14][15][16][17][18] |
Note: Specific kinetic parameters (Km, Vmax) for Aucubin Synthase are not yet reported in the literature. The kinetic behavior of cytochrome P450 enzymes can be complex and often deviates from standard Michaelis-Menten kinetics[14][15][17][18].
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of Bartsioside biosynthesis.
Heterologous Expression and Functional Characterization of Aucubin Synthase
This protocol describes the transient expression of a candidate Aucubin Synthase gene in Nicotiana benthamiana, a widely used system for the functional characterization of plant enzymes[19][20][21].
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Expression vector (e.g., pEAQ-HT) containing the candidate Aucubin Synthase gene
-
Nicotiana benthamiana plants (4-6 weeks old)
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Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)
-
Liquid nitrogen
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 5 mM dithiothreitol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone)
-
Microsome isolation buffer (e.g., 0.1 M Tris-HCl pH 7.4, 10 mM KCl, 1 mM EDTA, 1 mM DTT, 20% (v/v) glycerol)
Procedure:
-
Agroinfiltration:
-
Transform the expression vector into A. tumefaciens.
-
Grow a starter culture of the transformed Agrobacterium overnight at 28°C in LB medium with appropriate antibiotics.
-
Inoculate a larger culture and grow to an OD₆₀₀ of 0.8-1.0.
-
Pellet the cells by centrifugation and resuspend in infiltration medium to a final OD₆₀₀ of 0.5-1.0.
-
Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.
-
Grow the plants for 4-5 days under standard greenhouse conditions.
-
-
Microsome Isolation:
-
Harvest the infiltrated leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Homogenize the powder in ice-cold extraction buffer.
-
Filter the homogenate through miracloth and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and other debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in microsome isolation buffer. The protein concentration can be determined using a Bradford assay.
-
-
Functional Assay:
-
Perform an in vitro enzyme assay as described in Protocol 3.2 using the isolated microsomes.
-
Analyze the reaction products by LC-MS/MS (as described in Protocol 3.3) to confirm the conversion of Bartsioside to Aucubin.
-
In Vitro Enzyme Assay for Aucubin Synthase Activity
This protocol outlines a method for determining the activity of Aucubin Synthase in isolated microsomes[13][22][23][24][25].
Materials:
-
Isolated microsomes containing the recombinant Aucubin Synthase (from Protocol 3.1).
-
Bartsioside substrate (e.g., 1 mM stock in methanol).
-
NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., ethyl acetate (B1210297) or acetonitrile).
-
Internal standard for LC-MS/MS analysis (e.g., a related iridoid glycoside not present in the reaction).
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
Reaction buffer
-
NADPH regenerating system
-
Microsomal protein (e.g., 50-100 µg)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding Bartsioside to a final concentration of e.g., 100 µM.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of quenching solution.
-
Vortex vigorously and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Include a negative control (e.g., boiled microsomes or a reaction without NADPH) to ensure that the product formation is enzymatic.
Extraction and Quantification of Bartsioside from Plant Material using HPLC-MS/MS
This protocol provides a general method for the extraction and quantification of Bartsioside from dried plant material[6][7][20][22][25].
Materials:
-
Dried and finely powdered plant material.
-
Extraction solvent (e.g., 80% methanol (B129727) in water).
-
Vortex mixer, sonicator, and centrifuge.
-
Syringe filters (0.22 µm).
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
Bartsioside analytical standard.
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of powdered plant material into a centrifuge tube.
-
Add 1 mL of extraction solvent.
-
Vortex for 1 minute, then sonicate for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95%) to elute the compounds, followed by a re-equilibration step.
-
-
Mass Spectrometry Conditions:
-
Ionization mode: ESI positive or negative mode.
-
Detection mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (precursor ion -> product ion) for Bartsioside using an analytical standard. This involves determining the optimal collision energy for fragmentation.
-
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the Bartsioside analytical standard.
-
Analyze the plant extracts and the calibration standards using the developed HPLC-MS/MS method.
-
Quantify the amount of Bartsioside in the extracts by comparing the peak areas to the calibration curve.
-
Experimental and Logical Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the Bartsioside biosynthetic pathway and a typical workflow for enzyme discovery in this pathway.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Directed Evolution of the UDP-Glycosyltransferase UGTBL1 for Highly Regioselective and Efficient Biosynthesis of Natural Phenolic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dokumen.pub [dokumen.pub]
- 14. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heterologous expression of the isopimaric acid pathway in Nicotiana benthamiana and the effect of N-terminal modifications of the involved cytochrome P450 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
- 22. primo.lib.umn.edu [primo.lib.umn.edu]
- 23. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. P450-Glo™ Assays Protocol [promega.com.cn]
- 25. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]
